molecular formula C18H25F3N4O2 B2744431 N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 1421458-41-4

N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B2744431
CAS No.: 1421458-41-4
M. Wt: 386.419
InChI Key: JAHJMEZMHKUMHY-UHFFFAOYSA-N
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Description

The compound N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a structurally complex molecule featuring a hybrid architecture combining adamantane, triazole, and acetamide moieties. The trifluoromethyl (-CF₃) substituent enhances electron-withdrawing properties and resistance to oxidative degradation.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O2/c1-10(17-6-11-3-12(7-17)5-13(4-11)8-17)22-14(26)9-25-16(27)24(2)15(23-25)18(19,20)21/h10-13H,3-9H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJMEZMHKUMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=O)N(C(=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the adamantyl group, followed by the introduction of the triazole ring and the trifluoromethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of adamantane derivatives, including those containing triazole moieties. The compound has been shown to exhibit potent antimicrobial activity against various pathogens. For instance, the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole derivatives demonstrated significant antibacterial and antifungal effects, indicating potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The anti-inflammatory activity of compounds similar to N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide has been well-documented. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for developing new anti-inflammatory drugs . In silico studies have also suggested that modifications to the triazole structure could enhance its inhibitory effects on inflammatory pathways .

Antiviral Activity

The antiviral potential of adamantane derivatives is notable, especially against viruses like influenza and HIV. Studies have shown that compounds with adamantane structures can interfere with viral replication processes. The incorporation of triazole rings may further enhance these antiviral properties by providing additional mechanisms of action against viral enzymes .

Anticancer Applications

Recent investigations into the anticancer properties of compounds similar to this compound have yielded promising results. Certain derivatives have shown significant growth inhibition in various cancer cell lines such as OVCAR and SNB . The structural modifications involving adamantane and triazole components are believed to contribute to their cytotoxic effects against tumor cells.

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Various studies have explored how different substituents on the adamantane and triazole moieties affect the compound's efficacy against specific biological targets. For example, modifications that enhance lipophilicity or alter electronic properties can significantly impact antimicrobial and anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of S-substituted 5-(1-adamantyl)-1,2,4-triazoles demonstrated their effectiveness against a range of bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics targeting resistant pathogens .

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study aimed at evaluating the anti-inflammatory potential of triazole derivatives, it was found that certain modifications led to enhanced binding affinity to 5-lipoxygenase (5-LOX), suggesting a promising pathway for designing anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides structural stability, while the triazole ring and trifluoromethyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural motifs with several adamantane-based derivatives, but key differences in functional groups dictate divergent physicochemical and biological properties:

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives (5a–y)

  • Core Structure : Indole-3-yl acetamide vs. triazol-1-yl acetamide.
  • Key Differences :

  • The indole ring in derivatives 5a–y enables π-π stacking interactions, whereas the triazole ring in the target compound offers enhanced hydrogen-bonding capacity via its nitrogen atoms.
  • Substituents on the amine group (e.g., aromatic vs. aliphatic) in 5a–y modulate solubility and bioavailability, while the target compound’s trifluoromethyl group increases lipophilicity and metabolic stability .

1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea

  • Core Structure : Thiourea vs. acetamide.
  • Key Differences :

  • The hydroxyl and difluorophenyl substituents in this analogue enhance solubility but may reduce blood-brain barrier penetration relative to the target’s trifluoromethyl-triazole system .

Substituent Impact on Properties

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
    The -CF₃ group in the target compound reduces electron density on the triazole ring, increasing resistance to enzymatic degradation compared to methyl-substituted analogues. This is corroborated by NMR studies showing distinct chemical shifts in regions adjacent to electron-withdrawing groups .
  • Adamantane Positioning :
    The ethyl spacer between adamantane and the acetamide group in the target compound may reduce steric hindrance during target binding compared to directly linked adamantane-indole systems .

Data Table: Comparative Analysis of Structural Analogues

Compound Name/Class Core Structure Key Substituents logP* Metabolic Stability Key Interactions
Target Compound Triazol-1-yl acetamide CF₃, adamantane ethyl ~3.8 High H-bonding (triazole N)
Indol-3-yl Acetamide Derivatives (5a–y) Indole-3-yl acetamide Varied amines, adamantane 2.5–4.0 Moderate π-π stacking (indole)
Adamantane Thiourea Derivative Thiourea Hydroxyphenyl, difluoro ~2.2 Low H-bonding (thiourea S, O)

*Estimated based on substituent contributions.

Research Findings and Implications

  • Structural Flexibility : The adamantane group’s rigidity improves target binding specificity, but spacer groups (e.g., ethyl in the target compound) mitigate steric clashes .
  • NMR Profiling : Comparative NMR data (e.g., shifts in regions A and B) highlight electronic effects of -CF₃, which alter electron density distribution in the triazole ring .
  • Lumping Strategy : The target compound’s unique trifluoromethyl-triazole motif may exclude it from being “lumped” with indole or thiourea derivatives, necessitating individualized pharmacokinetic studies .

Biological Activity

N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an adamantane moiety linked to a triazole derivative. The presence of trifluoromethyl and methyl groups enhances its lipophilicity and potential interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C22_{22}H28_{28}F3_{3}N3_{3}O2_{2}
Molecular Weight 411.48 g/mol

The mechanism by which this compound exerts its biological effects is primarily through modulation of specific molecular targets. The adamantane structure is known for its ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor interactions.

Key Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator of various receptors, impacting signaling pathways.

Antimicrobial Activity

Research indicates that derivatives containing the adamantane structure exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

A study highlighted that adamantane derivatives demonstrated strong inhibitory activity against various bacterial strains. The broad-spectrum efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

Antiviral Activity

In addition to antimicrobial properties, adamantane derivatives have been explored for antiviral applications. Specifically, they have shown potential against viruses such as influenza by interfering with viral replication processes.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study Findings
Study 1 Demonstrated that adamantane derivatives have significant antibacterial activity with IC50 values in the low micromolar range.
Study 2 Identified structure–activity relationships (SAR) that suggest modifications to the triazole ring enhance bioactivity against pathogens.
Study 3 Showed that the incorporation of trifluoromethyl groups increases lipophilicity and enhances interaction with bacterial membranes.

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial activity of adamantane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly influenced their potency.

Case Study 2: Antiviral Potential

In vitro studies assessed the antiviral effects of adamantane-containing compounds on influenza virus strains. The findings revealed a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the adamantane and triazolone moieties. Key steps include:

  • Step 1 : Reacting 1-adamantylethylamine with a chloroacetyl chloride derivative to form the acetamide backbone .
  • Step 2 : Introducing the trifluoromethyl-triazolone fragment via nucleophilic substitution or cycloaddition under controlled temperature (60–80°C) and inert atmosphere .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve single-crystal structures using SHELXL for refinement . For twinned crystals (common in adamantane derivatives), employ twin refinement protocols in SHELXL .
  • NMR Spectroscopy : Assign peaks using 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR. The adamantane protons appear as sharp singlets (~1.6–2.1 ppm), while the triazolone carbonyl resonates at ~170 ppm in 13C^{13} \text{C} NMR .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C common for adamantane derivatives) .
  • HPLC-DAD : Monitor hydrolytic stability in buffered solutions (pH 7.4, 37°C) over 24–72 hours .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Modify the adamantane substituents (e.g., ethyl vs. methyl groups) to alter logP values. Use shake-flask assays with octanol/water partitioning .
  • Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS to identify metabolic hotspots (e.g., triazolone ring oxidation) .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use nanoemulsion formulations .

Q. What experimental approaches resolve contradictions in reported bioactivity data for trifluoromethyl-triazolone derivatives?

  • Methodological Answer :

  • Target-Specific Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like kinases or GPCRs .
  • Off-Target Screening : Employ proteome-wide affinity chromatography to identify non-specific interactions .
  • Structural Dynamics : Perform molecular dynamics simulations (AMBER/CHARMM) to correlate conformational flexibility with activity .

Q. How can the mechanism of action for this compound’s antimicrobial activity be elucidated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against bacterial enoyl-ACP reductase or fungal CYP51 using fluorogenic substrates .
  • Resistance Studies : Serial passage experiments (e.g., 20 generations) under sub-MIC conditions to detect mutations via whole-genome sequencing .
  • Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial membranes .

Q. What strategies address crystallographic challenges (e.g., twinning, disorder) in adamantane-containing compounds?

  • Methodological Answer :

  • Twin Refinement : In SHELXL, define twin laws (e.g., -h, -k, l) and refine using the TWIN/BASF commands .
  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Use SQUEEZE in PLATON to model solvent regions .
  • Validation : Cross-check with RIGUI in WinGX to ensure geometric consistency .

Q. How can computational methods guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., CF3_3 vs. CH3_3) with activity .
  • Docking Studies : Glide/SP docking into target pockets (e.g., HIV protease) to prioritize derivatives with optimal steric/electronic fit .
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast bioavailability and toxicity .

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